Tert-butyl 4-methylpiperidine-4-carboxylate
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Overview
Description
Tert-butyl 4-methylpiperidine-4-carboxylate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is known for its applications in chemical synthesis and various scientific experiments. This compound is characterized by its tert-butyl ester group attached to a piperidine ring, which is further substituted with a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methylpiperidine-4-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The purity of the final product is typically ensured through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methylpiperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-methylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-ethylpiperidine-4-carboxylate
- Tert-butyl 4-phenylpiperidine-4-carboxylate
- Tert-butyl 4-isopropylpiperidine-4-carboxylate
Uniqueness
Tert-butyl 4-methylpiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific molecular interactions are required .
Properties
IUPAC Name |
tert-butyl 4-methylpiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYTVQCCTFSJQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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